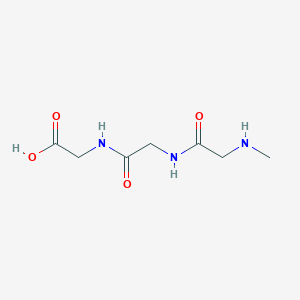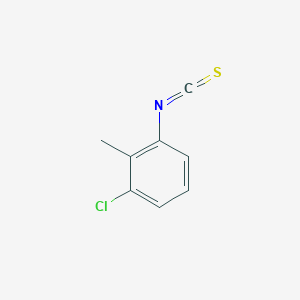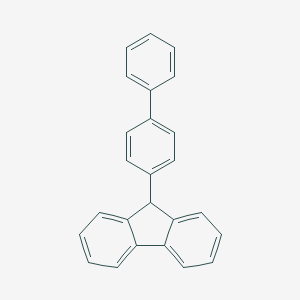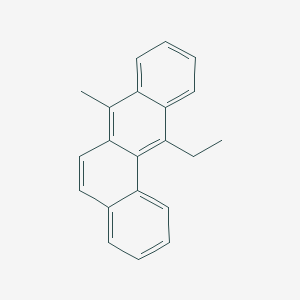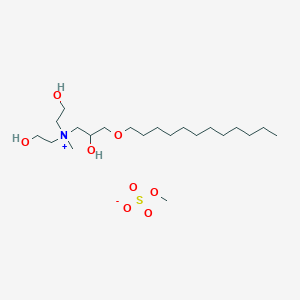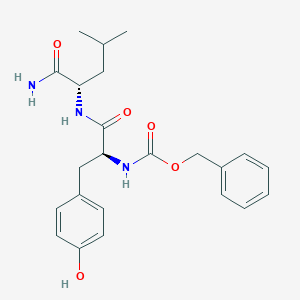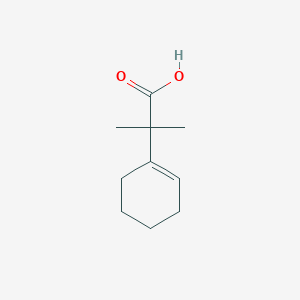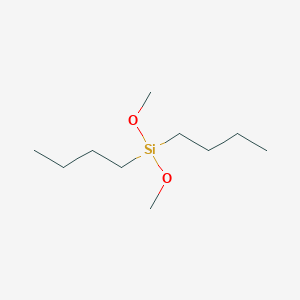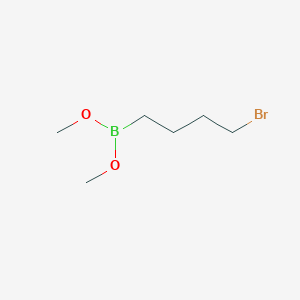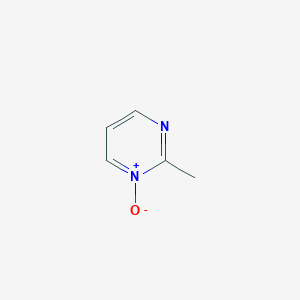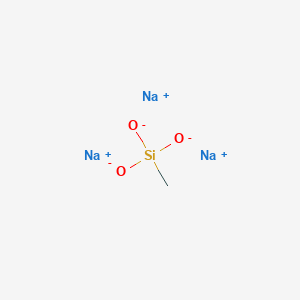
Prostaglandin D1
Übersicht
Beschreibung
Prostaglandin D1 is a bioactive lipid compound derived from arachidonic acid. It belongs to the prostaglandin family, which plays crucial roles in various physiological processes, including inflammation, blood flow regulation, and the modulation of immune responses . Prostaglandins are known for their diverse biological activities and are involved in both normal physiological functions and pathological conditions.
Wissenschaftliche Forschungsanwendungen
Prostaglandin D1 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung von Lipidoxidations- und Cyclisierungsreaktionen verwendet.
5. Wirkmechanismus
This compound übt seine Wirkung durch die Bindung an spezifische G-Protein-gekoppelte Rezeptoren (GPCRs) aus. Diese Rezeptoren aktivieren verschiedene intrazelluläre Signalwege, darunter den Adenylatcyclase-cAMP-Weg und den Phosphoinositid-3-Kinase-Weg . Die Aktivierung dieser Wege führt zu verschiedenen biologischen Reaktionen, wie z. B. Vasodilatation, Hemmung der Thrombozytenaggregation und Modulation von Entzündungsprozessen .
Ähnliche Verbindungen:
- Prostaglandin D2
- Prostaglandin E1
- Prostaglandin F2α
- Prostacyclin (PGI2)
- Thromboxan A2
Vergleich: this compound ist einzigartig in seinen spezifischen Rezeptorinteraktionen und den daraus resultierenden biologischen Wirkungen. Während andere Prostaglandine wie Prostaglandin D2 und Prostaglandin E1 ebenfalls eine Rolle bei Entzündungen und der Gefäßregulation spielen, hat this compound unterschiedliche Rezeptoraffinitäten und Signalwege . Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für gezielte therapeutische Anwendungen und Forschung.
Wirkmechanismus
Target of Action
Prostaglandin D1 (PGD1) primarily targets prostanoid receptors , which are a subclass of cell surface membrane receptors . These receptors are the primary receptors for naturally occurring prostanoids, including PGD1 . They play a crucial role in facilitating prostaglandin signaling, which controls a wide range of biological processes, from blood pressure homeostasis to inflammation and pain perception .
Mode of Action
PGD1 interacts with its targets, the prostanoid receptors, through a mechanism facilitated by G-protein-coupled receptors . This interaction leads to the actuation of different signaling pathways by the same receptor .
Biochemical Pathways
The action of PGD1 affects several biochemical pathways. For instance, in the context of pulmonary arterial hypertension (PAH), prostaglandins and their receptors, including PGD1, play important roles through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .
Pharmacokinetics
It’s known that prostaglandins, in general, have relatively short half-lives , which may impact their bioavailability and efficacy.
Result of Action
The action of PGD1 results in a wide range of biological effects. For example, in the context of PAH, the action of prostaglandins, including PGD1, leads to changes in pulmonary vascular resistance and increased pulmonary arterial pressure . This can eventually lead to right heart failure or even death .
Action Environment
The action, efficacy, and stability of PGD1 can be influenced by various environmental factors. For instance, the expression and regulation of prostanoid receptors, which are the primary targets of PGD1, can be influenced by various factors . .
Biochemische Analyse
Biochemical Properties
Prostaglandin D1 interacts with specific G-protein coupled receptors . These receptors are heptahelical, multi-pass membrane proteins, members of the G-protein coupled receptor 1 family . The diversity of this compound action is not only defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to, leading to actuation of different signaling pathways by the same receptor .
Cellular Effects
This compound controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .
Molecular Mechanism
This compound signaling is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . Each display agonist-induced desensitization that is usually found to be associated with receptor phosphorylation by various protein kinases .
Temporal Effects in Laboratory Settings
It is known that these biomolecules act most often as autocrine or paracrine signaling agents and most have relatively short half-lives .
Metabolic Pathways
This compound is part of the prostanoid metabolic pathway . It is derived from the oxidation of arachidonic acid .
Transport and Distribution
This compound is rapidly transported into the extracellular microenvironment by the prostaglandin transporter (PGT), a protein belonging to a superfamily of 12-transmembrane anion-transporting polypeptides .
Subcellular Localization
Both this compound and -2 were found on the lumenal surfaces of the endoplasmic reticulum (ER) and nuclear envelope of human monocytes, murine NIH 3T3 cells, and human umbilical vein endothelial cells . Within the nuclear envelope, this compound and -2 were present on both the inner and outer nuclear membranes and in similar proportions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Prostaglandin D1 kann durch einen chemoenzymatischen Prozess synthetisiert werden. Dieses Verfahren beinhaltet die Verwendung von Bromhydrin als Radikaläquivalent von Corey-Lacton, das in zwei Schritten synthetisiert wird. Der chirale Cyclopentankern wird mit hoher Enantioselektivität eingeführt, und die Lipidketten werden durch Bromhydrinbildung, Nickel-katalysierte Kreuzkupplungen und Wittig-Reaktionen eingebaut .
Industrielle Produktionsverfahren: Die industrielle Produktion von Prostaglandinen beinhaltet oft die Verwendung von biokatalytischer Retrosynthese. Dieser Ansatz nutzt Enzyme wie Baeyer–Villiger-Monooxygenase und Ketoreduktase, um jeweils eine stereoselektive Oxidation bzw. Reduktion zu erreichen. Diese Verfahren ermöglichen die effiziente und skalierbare Produktion von Prostaglandinen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Prostaglandin D1 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder molekularem Sauerstoff in Gegenwart von Katalysatoren.
Reduktion: Oft durchgeführt mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Kann Halogenierungsreaktionen mit Reagenzien wie N-Bromsuccinimid (NBS) in wässrigen Bedingungen beinhalten.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Prostaglandinderivate und -analoga, die oft in der medizinischen Chemie zur Arzneimittelentwicklung eingesetzt werden .
Vergleich Mit ähnlichen Verbindungen
- Prostaglandin D2
- Prostaglandin E1
- Prostaglandin F2α
- Prostacyclin (PGI2)
- Thromboxane A2
Comparison: Prostaglandin D1 is unique in its specific receptor interactions and the resulting biological effects. While other prostaglandins like prostaglandin D2 and prostaglandin E1 also play roles in inflammation and vascular regulation, this compound has distinct receptor affinities and signaling pathways . This uniqueness makes it a valuable compound for targeted therapeutic applications and research.
Eigenschaften
IUPAC Name |
7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMMACURCPXICP-PNQRDDRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864809 | |
| Record name | Prostaglandin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin D1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17968-82-0 | |
| Record name | PGD1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17968-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin D1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017968820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROSTAGLANDIN D1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOT50Z88GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin D1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


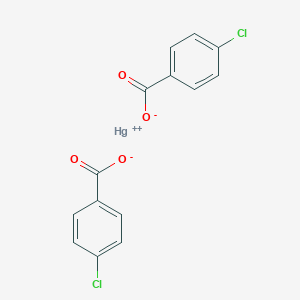
![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
